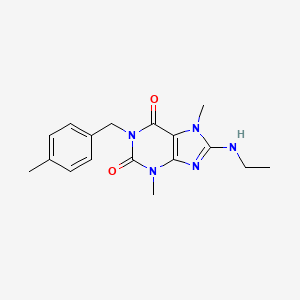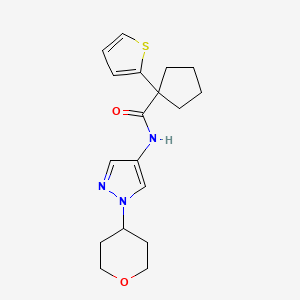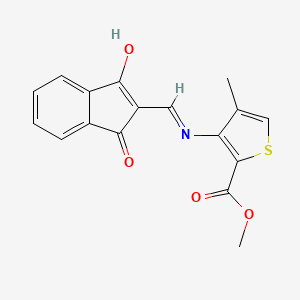![molecular formula C16H13N5O4S3 B2648668 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 941963-52-6](/img/structure/B2648668.png)
3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It has a molecular formula of C17H13N5O3S2 and a molecular weight of 399.44. The compound contains several functional groups and heterocyclic rings, including a thiophene ring, a thiazole ring, and a triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, given the complexity of its structure. The synthesis of similar compounds, such as thiazolo[3,2-b][1,2,4]triazoles, often involves condensation reactions . For instance, the condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is a common method for the synthesis of thiazolo[3,2-b][1,2,4]triazoles . This reaction can be performed in acetone at room temperature in the presence of a base (NaOAc, Na2CO3) .Molecular Structure Analysis
The molecular structure of this compound is complex, containing several heterocyclic rings. These include a thiophene ring, a thiazole ring, and a triazole ring . The presence of these rings and the nitro group may contribute to the compound’s reactivity and potential biological activity.Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by its functional groups and heterocyclic rings. For example, the nitro group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack. Additionally, the presence of the thiophene, thiazole, and triazole rings could also influence the compound’s reactivity .Applications De Recherche Scientifique
Subheading Significance in Genotoxicity and Mutagenicity
Nitro aromatic hydrocarbons, which are structurally related to 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, have been extensively studied for their genotoxic and carcinogenic potential. Specifically, studies have highlighted their high mutagenicity for bacteria and mammalian cells. For instance, 3-Nitro-6-azabenzo[a]pyren-N-oxide demonstrated potent mutagenic properties. The mutagenicity of these compounds is significantly influenced by the nitro function's position within the molecular structure. Notably, nitropyrenes, which share structural similarities with the compound , were detected in the lung tissue of patients with lung cancer, suggesting a link between exposure to combustion by-products and tumor formation. These findings underscore the importance of understanding the genotoxic potential of similar nitro-substituted compounds in scientific research (Tokiwa et al., 1994).
Application in Pharmaceutical Compounds
Subheading Role in Pharmaceutical Compound Development
The chemical structure and functional groups present in this compound are indicative of its potential utility in pharmaceutical compound development. Compounds like ebrotidine, which contain similar sulfonamide and aromatic rings, have been studied for their gastroprotective effects and efficacy in treating conditions like peptic ulcers and gastroduodenal lesions. The molecular structure, particularly the presence of aromatic rings and nitrogen-containing groups, plays a crucial role in determining the biological activity and therapeutic potential of these compounds. Understanding the chemical interactions and biological mechanisms of similar structures can provide valuable insights into the potential research applications of this compound in pharmaceutical research (Puscas et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
3-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S3/c22-21(23)11-3-1-4-13(9-11)28(24,25)17-7-6-12-10-27-16-18-15(19-20(12)16)14-5-2-8-26-14/h1-5,8-10,17H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUMKDLLPOVABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2648585.png)

![N-butyl-3-[(4-chlorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide](/img/structure/B2648590.png)






![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)

![propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2648603.png)
![4-(4-ethoxybenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2648606.png)
